molecular formula C7H5Cl2NO3 B12955384 2-((3,5-Dichloropyridin-4-yl)oxy)acetic acid

2-((3,5-Dichloropyridin-4-yl)oxy)acetic acid

Cat. No.: B12955384
M. Wt: 222.02 g/mol
InChI Key: QFYGGPXBDKRZPD-UHFFFAOYSA-N
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Description

2-((3,5-Dichloropyridin-4-yl)oxy)acetic acid is a heterocyclic compound featuring a pyridine ring substituted with chlorine atoms at the 3- and 5-positions, linked to an acetic acid group via an ether oxygen at the 4-position.

Properties

Molecular Formula

C7H5Cl2NO3

Molecular Weight

222.02 g/mol

IUPAC Name

2-(3,5-dichloropyridin-4-yl)oxyacetic acid

InChI

InChI=1S/C7H5Cl2NO3/c8-4-1-10-2-5(9)7(4)13-3-6(11)12/h1-2H,3H2,(H,11,12)

InChI Key

QFYGGPXBDKRZPD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)OCC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dichloropyridin-4-yl)oxy)acetic acid typically involves the reaction of 3,5-dichloropyridine with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dichloropyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

2-((3,5-Dichloropyridin-4-yl)oxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3,5-Dichloropyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Features Reference
2-((3,5-Dichloropyridin-4-yl)oxy)acetic acid 3,5-dichloro, 4-oxyacetic acid C₇H₅Cl₂NO₃ Acetic acid moiety; ether linkage; electron-deficient pyridine ring N/A
N-(3,5-Dichloropyridin-4-yl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide 3,5-dichloro, amide, indole, fluorobenzyl C₂₃H₁₅Cl₂FN₂O₃ Complex amide structure; indole and fluorobenzyl groups enhance lipophilicity
2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic acid 3,5-diiodo, 4-oxo, acetic acid C₇H₅I₂NO₃ Oxo group replaces ether; iodine substituents increase steric bulk
2-amino-3-(3,5-dichloropyridin-4-yl)propanoic acid dihydrochloride 3,5-dichloro, amino propanoic acid, dihydrochloride C₈H₉Cl₂N₂O₂·2HCl Zwitterionic amino acid; salt form improves solubility
2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid 4-amino, 3,5-dichloro, 6-fluoro, oxyacetic acid C₇H₅Cl₂FN₂O₃ Amino and fluorine substituents enhance hydrogen bonding and lipophilicity

Key Comparisons and Implications

Functional Group Variations: Amide vs. Halogen Effects: Replacement of chlorine with iodine (as in ) increases molecular weight and steric hindrance, which may reduce reactivity but improve halogen-bonding interactions. Amino and Fluorine Substituents: The compound in incorporates amino and fluorine groups, likely improving solubility (via amino) and metabolic stability (via fluorine) relative to the target compound.

Solubility and Bioavailability :

  • The dihydrochloride salt in significantly enhances water solubility compared to the free acid form of the target compound.
  • The oxo group in may reduce acidity compared to the ether-linked acetic acid in the target compound, affecting ionization and membrane permeability.

Electronic and Steric Effects :

  • The electron-withdrawing chlorine substituents in all compounds create electron-deficient pyridine rings, influencing reactivity in substitution or coupling reactions.
  • Steric effects from bulkier groups (e.g., iodine in or fluorobenzyl in ) may hinder interactions with planar biological targets.

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